

Comparative Spectroscopic Analysis of Methoxyadiantifoline and Related Bisbenzylisoquinoline Alkaloids

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Compound of Interest					
Compound Name:	Methoxyadiantifoline				
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A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of **Methoxyadiantifoline**, a complex bisbenzylisoquinoline alkaloid. This guide provides a comparative analysis with structurally similar alkaloids, supported by experimental data and protocols.

Introduction

Methoxyadiantifoline is a bisbenzylisoquinoline alkaloid, a class of natural products known for their complex structures and significant biological activities. The name "adiantifoline" might misleadingly suggest a connection to adiantane-type triterpenoids due to its likely origin from Thalictrum minus var. adiantifolium. However, its chemical structure, C43H52N2O10, firmly places it within the family of isoquinoline alkaloids. Understanding the spectroscopic characteristics of **Methoxyadiantifoline** is crucial for its identification, characterization, and further development as a potential therapeutic agent. This guide presents a comparative analysis of its spectroscopic data with those of other well-characterized bisbenzylisoquinoline alkaloids.

It is important to note that specific, publicly available spectroscopic data for **Methoxyadiantifoline** is limited. The information presented here is based on the general characteristics of this alkaloid class and data from structurally related compounds. The primary reference for the isolation of **Methoxyadiantifoline** is attributed to Doskotch et al., Lloydia, 1969.



Spectroscopic Data Comparison

A comparative analysis of the spectroscopic data of **Methoxyadiantifoline** with related bisbenzylisoquinoline alkaloids such as Oxyacanthine, Tetrandrine, and Neferine highlights the key structural features of this class of compounds.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of complex natural products. The ¹H and ¹³C NMR spectra of bisbenzylisoquinoline alkaloids are characterized by signals corresponding to the two benzylisoquinoline units and the ether linkages connecting them.

Table 1: Comparative 1 H NMR Chemical Shift Ranges (δ , ppm) for Key Protons in Bisbenzylisoquinoline Alkaloids

Proton Type	Methoxyadiant ifoline (Predicted)	Oxyacanthine	Tetrandrine	Neferine
Aromatic Protons	6.0 - 7.5	6.1 - 7.4	6.2 - 7.3	6.0 - 7.2
N-CH₃ Protons	~2.5	~2.3, ~2.6	~2.3	~2.2, ~2.6
O-CH₃ Protons	3.5 - 4.0	3.6 - 3.9	3.2 - 3.9	3.7 - 3.9
Benzylic Protons (α to N)	2.5 - 3.5	2.5 - 3.4	2.5 - 3.5	2.6 - 3.6

Table 2: Comparative 13 C NMR Chemical Shift Ranges (δ , ppm) for Key Carbons in Bisbenzylisoquinoline Alkaloids



Carbon Type	Methoxyadiant ifoline (Predicted)	Oxyacanthine	Tetrandrine	Neferine
Aromatic C (quaternary)	140 - 160	142 - 158	143 - 155	145 - 155
Aromatic C-H	110 - 135	111 - 134	112 - 132	110 - 130
N-CH₃ Carbons	~40 - 45	~42, ~43	~42	~40, ~42
O-CH₃ Carbons	~55 - 62	~55 - 61	~55 - 60	~56
Benzylic Carbons (α to N)	~60 - 65	~61	~62	~60

Note: Predicted ranges for **Methoxyadiantifoline** are based on the general spectral features of this alkaloid class. Actual values may vary.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. For bisbenzylisoquinoline alkaloids, the IR spectrum typically shows:

- Aromatic C-H stretching: around 3000-3100 cm⁻¹
- Aliphatic C-H stretching: around 2800-3000 cm⁻¹
- Aromatic C=C stretching: around 1500-1600 cm⁻¹
- C-O-C (ether) stretching: strong bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹
- C-N stretching: around 1100-1300 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For **Methoxyadiantifoline** (C43H52N2O10), the expected molecular ion peak [M]⁺ would be around m/z 756. The fragmentation pattern of bisbenzylisoguinoline alkaloids is often



characterized by the cleavage of the diaryl ether linkages and the benzylic C-C bonds, providing valuable structural information.

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for bisbenzylisoquinoline alkaloids.

NMR Spectroscopy

- Sample Preparation: Samples are typically dissolved in deuterated chloroform (CDCl₃) or methanol-d₄ (CD₃OD).
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
- Data Acquisition: Standard pulse sequences are used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation: Samples are typically prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
- Instrumentation: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

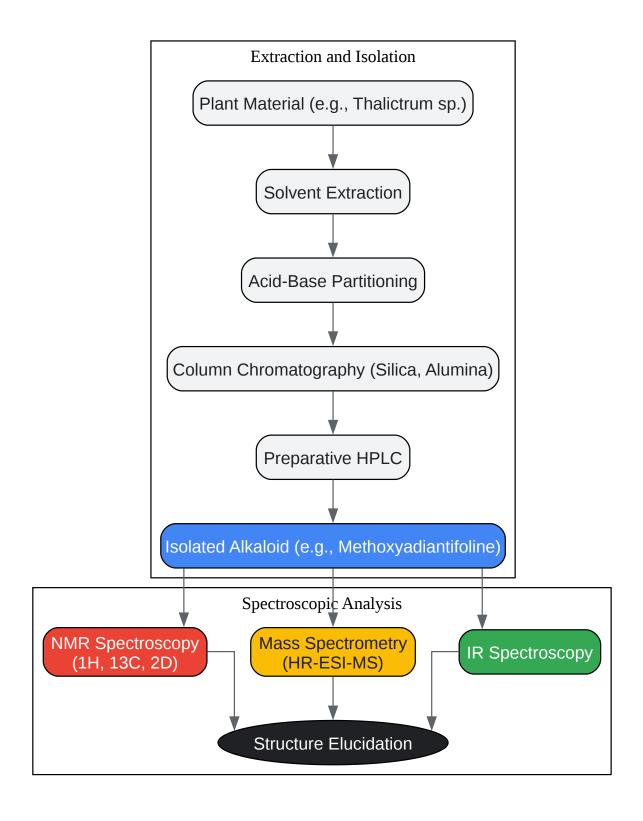
- Instrumentation: High-resolution mass spectra are typically obtained using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
- Data Acquisition: The instrument is operated in positive ion mode to observe the protonated molecule [M+H]⁺ or the molecular ion [M]⁺.



Visualization of Experimental Workflow

The general workflow for the isolation and spectroscopic analysis of bisbenzylisoquinoline alkaloids from a plant source is depicted in the following diagram.





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